

A Technical Guide to 4-Nitrophthalic Anhydride for Drug Development Professionals

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Compound of Interest

Compound Name: 4-Nitrophthalic anhydride

Cat. No.: B141840

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An In-depth Review of Commercial Sourcing, Synthesis, and Application in the Development of PARP Inhibitors

For researchers and scientists at the forefront of drug discovery and development, the strategic sourcing and application of key chemical intermediates are paramount. **4-Nitrophthalic anhydride**, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a range of pharmacologically active compounds. This guide provides a comprehensive overview of its commercial availability, synthesis protocols, and its significant role as a precursor in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.

Commercial Suppliers and Specifications

A reliable supply of high-purity **4-nitrophthalic anhydride** is crucial for consistent and reproducible research and development outcomes. Several commercial suppliers offer this intermediate with varying purity levels and in a range of quantities. Below is a summary of prominent suppliers and their typical product specifications.

Supplier	Purity	Available Quantities	Price (USD/kg)
Asia Chem I & E (Jiangsu) Co., Ltd.	98.00%	Bulk	\$45.71 - \$47.32
Greenbo Biochem	99% (Industrial Grade)	Bulk	Inquiry
TCI AMERICA	>98.0% (GC)	Gram to Kilogram	Inquiry
Simson Pharma Limited	High Quality	Inquiry	Inquiry
Lab Pro Inc.	Min. 98.0% (GC)	25g, 100g	Inquiry
Thermo Scientific Chemicals	90% (technical grade)	5g, 25g	Inquiry
Sigma-Aldrich	92%	Gram to Kilogram	Inquiry

Physicochemical Properties

Property	Value
CAS Number	5466-84-2
Molecular Formula	C ₈ H ₃ NO ₅
Molecular Weight	193.11 g/mol
Appearance	White to light yellow or grayish-white to light-yellow fine crystals or powder.
Melting Point	114-120 °C
Solubility	Reacts with water.

Experimental Protocols

Synthesis of 4-Nitrophthalic Anhydride

Method 1: From 4-Nitrophthalimide

This method involves the hydrolysis of 4-nitrophthalimide followed by dehydration.

- Hydrolysis: Add 4-nitrophthalimide to a sodium hydroxide solution. Heat the mixture to boiling and maintain for 15 minutes.
- Neutralization and Dehydration: Adjust the pH of the solution to 6-8 using nitric acid. Add additional nitric acid and boil for another 5 minutes.
- Extraction: Cool the solution and filter. Extract the filtrate with ether.
- Isolation: Dry the ether extract and then evaporate the ether to precipitate the **4-nitrophthalic anhydride** crystals. This method can yield up to 95% of the product.

Method 2: From 4-Nitrophthalic Acid

This procedure involves the dehydration of 4-nitrophthalic acid using acetic anhydride.

- Reaction Setup: A mixture of 21.1 g of 4-nitrophthalic acid and 50.0 g of acetic anhydride is heated at reflux for 6 hours.
- Solvent Removal: Acetic acid is removed by distillation at atmospheric pressure.
- Product Isolation: The excess acetic anhydride is removed by distillation at 15 mm Hg pressure, ensuring the flask temperature does not exceed 120°C. This leaves a quantitative yield of crude **4-nitrophthalic anhydride** with a melting point of 114°-116°C.
- Purification: The crude product can be recrystallized from chloroform to afford a 93% yield of pure **4-nitrophthalic anhydride** with a melting point of 123°-124°C.

Quality Control: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **4-nitrophthalic anhydride**.

- Column: Newcrom R1

- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.
- Detection: UV detector

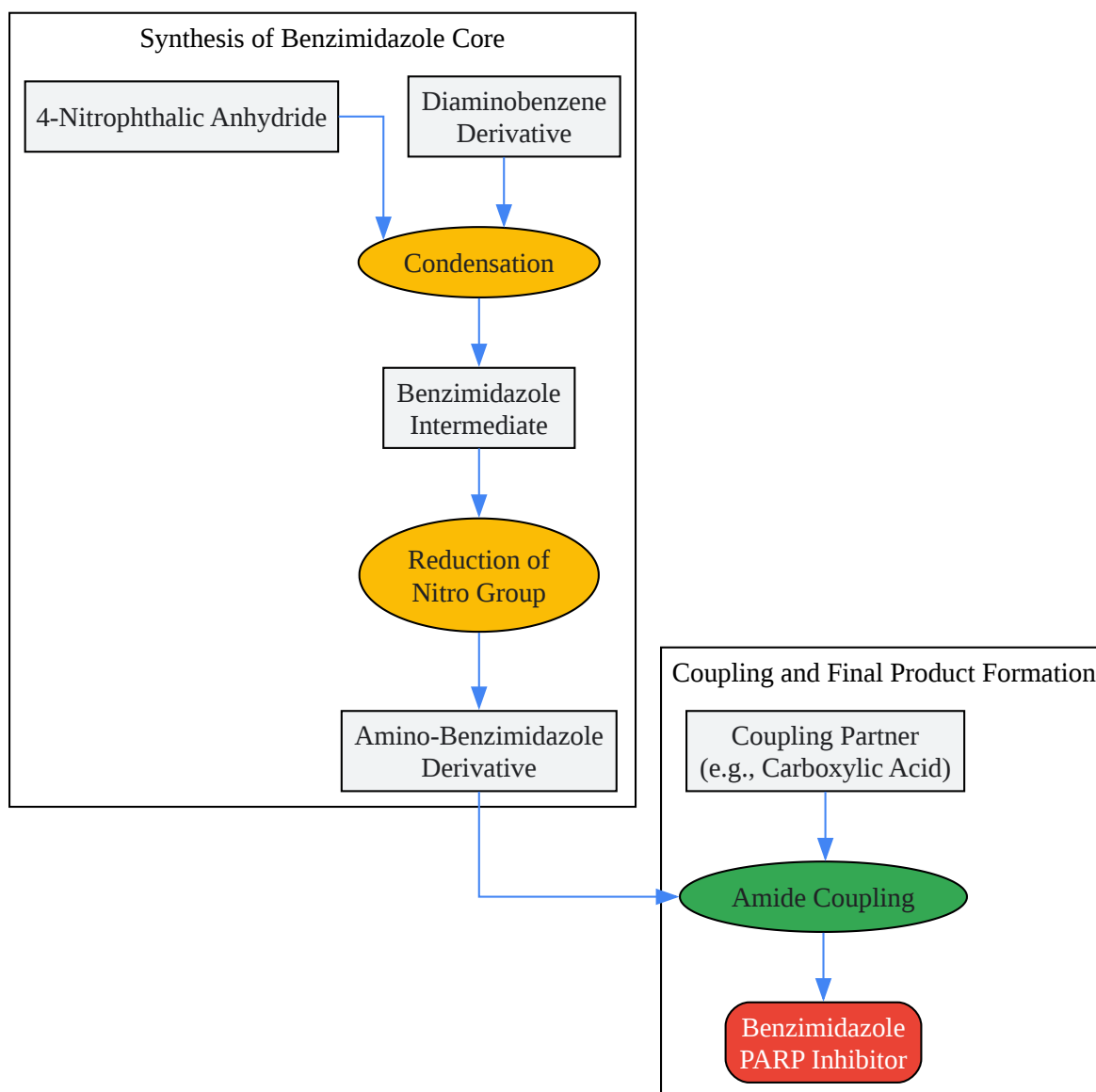
This method is scalable and can be adapted for preparative separation to isolate impurities.

Application in Drug Development: Synthesis of PARP Inhibitors

4-Nitrophthalic anhydride is a key intermediate in the synthesis of benzimidazole-based PARP inhibitors, such as ABT-472. The synthesis of these inhibitors is of significant interest due to their efficacy in treating cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.

Synthetic Workflow: From 4-Nitrophthalic Anhydride to a Benzimidazole PARP Inhibitor

The following diagram illustrates a general synthetic workflow for the preparation of a benzimidazole PARP inhibitor starting from **4-nitrophthalic anhydride**.



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Caption: General synthetic workflow for a benzimidazole PARP inhibitor.

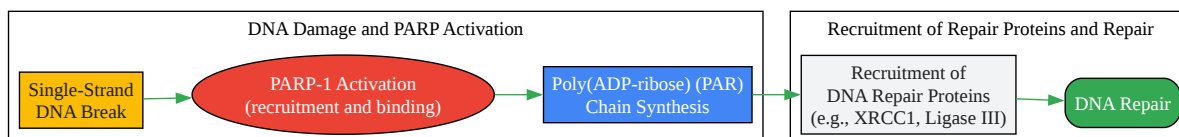
The PARP Signaling Pathway and a Rationale for Inhibition

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not repaired and accumulate. During DNA replication, these unresolved SSBs are converted into DSBs. Because the HR pathway is non-functional, these cells are unable to repair the DSBs, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA damage response.



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Caption: The role of PARP-1 in the DNA single-strand break repair pathway.

This technical guide provides a foundational understanding of **4-nitrophthalic anhydride** for professionals engaged in drug development. Its reliable sourcing, well-established synthetic routes, and critical role in the synthesis of targeted therapeutics like PARP inhibitors underscore its importance in the pharmaceutical landscape.

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